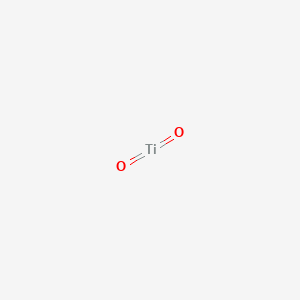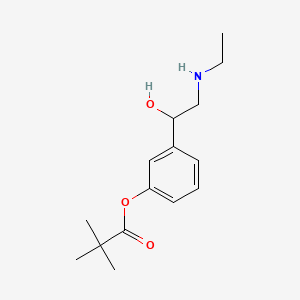
Etozolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etozoline, also known by its trade names Diulozin, Elkapin, and Etopinil, is a loop diuretic primarily used in Europe . It is a small molecule with the chemical formula C13H20N2O3S and a molar mass of 284.37 g/mol . Etozoline is known for its diuretic properties, which make it useful in the treatment of conditions such as hypertension and edema .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etozoline can be synthesized through various methods involving the formation of oxazoline rings. One common method involves the reaction of aromatic aldehydes with 2-aminoethanol in the presence of oxidizing agents such as pyridinium hydrobromide perbromide . Another method includes the reaction of nitriles with amino alcohols using copper-NHC complexes, which provides 2-substituted oxazolines under milder conditions .
Industrial Production Methods: Industrial production of Etozoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as transamidation of thioamides with 2-aminoethanol followed by cyclodehydrosulfurisation .
Chemical Reactions Analysis
Types of Reactions: Etozoline undergoes various chemical reactions, including:
Oxidation: Etozoline can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Etozoline can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium hydrobromide perbromide, N-bromosuccinimide.
Reducing Agents: Common reducing agents used in organic synthesis.
Catalysts: Copper-NHC complexes, palladium catalysts.
Major Products: The major products formed from these reactions include various oxazoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Etozoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its diuretic properties and potential use in treating hypertension and edema.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Etozoline exerts its effects primarily by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and reduced fluid retention . This mechanism is similar to other loop diuretics, which target the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle .
Comparison with Similar Compounds
Furosemide: Another loop diuretic with a similar mechanism of action.
Bumetanide: Known for its potent diuretic effects.
Torsemide: A loop diuretic with a longer duration of action.
Uniqueness: Etozoline is unique in its chemical structure, which includes an oxazoline ring, distinguishing it from other loop diuretics. This structural difference may contribute to its specific pharmacological properties and effects .
Properties
CAS No. |
67432-21-7 |
|---|---|
Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9- |
InChI Key |
ZCKKHYXUQFTBIK-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)C(S1)N2CCCCC2)C |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C |
melting_point |
158-159 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



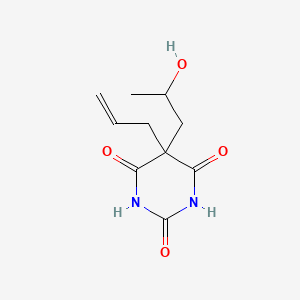
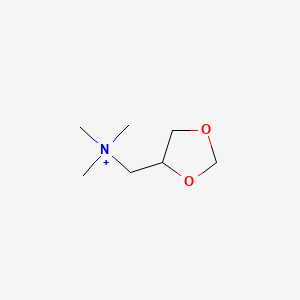

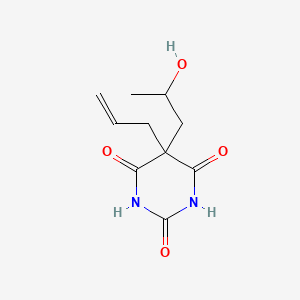
![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)

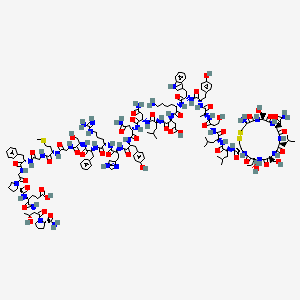
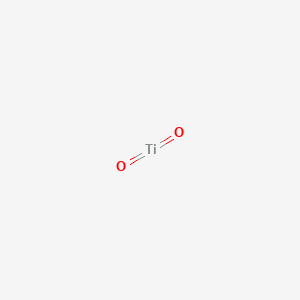
![[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784644.png)

